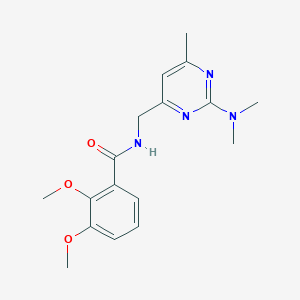

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide is a chemical compound that belongs to the family of benzamides. It is a potent inhibitor of the protein kinase known as poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing DNA damage in cells. The inhibition of PARP by N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide has been shown to have significant therapeutic potential in the treatment of cancer.

Aplicaciones Científicas De Investigación

- Amphiphilic Copolymers : Researchers have synthesized amphiphilic copolymers using P (DMAEMA-co-MMA) , where DMAEMA (2-dimethylamino ethylmethacrylate) serves as the hydrophilic monomer and MMA (methyl methacrylate) as the hydrophobic monomer . These copolymers effectively inhibit bacterial growth and demonstrate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. They could find applications in bioreactors, sensors, surgical equipment, and drug delivery devices.

- Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) and its copolymers are water-soluble and positively charged. They can form electrostatic complexes with anionic biomacromolecules like DNA and RNA, making them suitable for gene delivery . PDMAEMA-based systems have been explored for targeted drug delivery and gene therapy.

- Crosslinked PDMAEMA nanogels loaded with drugs, such as pilocarpine hydrochloride, have been investigated for ocular drug delivery . These nanogels interact with the mucosal gel layer of mucosal membranes, making them promising candidates for ocular applications.

- Thermosensitive and crosslinked PDMAEMA nanogels have been used as drug delivery systems for anticancer agents like doxorubicin . Their unique properties allow controlled drug release and targeted therapy.

- PDMAEMA has been employed in polyplex formation for DNA delivery. It can complex with DNA to facilitate gene transfection . Researchers have explored its potential in gene therapy and regenerative medicine.

- DMAEMA is commonly used in the production of cationic polymers. These highly charged polymers find applications as flocculants, coagulants, dispersants, and stabilizers in water treatment . They help remove impurities and improve water quality.

Antibacterial Biomaterials

Gene Delivery Systems

Ocular Drug Delivery

Anticancer Drug Delivery

Polyplex Formation for DNA Delivery

Cationic Polymers for Water Treatment

Propiedades

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-11-9-12(20-17(19-11)21(2)3)10-18-16(22)13-7-6-8-14(23-4)15(13)24-5/h6-9H,10H2,1-5H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIKRGISRJCNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B2475135.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2475139.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide](/img/structure/B2475143.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2475145.png)

![4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2475146.png)

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2475151.png)

![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)

![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)

![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)